8-Azido-1-octanamine HCl 8-Azido-1-octanamine HCl
Brand Name: Vulcanchem
CAS No.: 1392515-98-8
VCID: VC6627468
InChI: InChI=1S/3C8H18N4.C2H3N.3ClH/c3*9-7-5-3-1-2-4-6-8-11-12-10;1-2-3;;;/h3*1-9H2;1H3;3*1H
SMILES: CC#N.C(CCCCN=[N+]=[N-])CCCN.C(CCCCN=[N+]=[N-])CCCN.C(CCCCN=[N+]=[N-])CCCN.Cl.Cl.Cl
Molecular Formula: C26H60Cl3N13
Molecular Weight: 661.21

8-Azido-1-octanamine HCl

CAS No.: 1392515-98-8

Cat. No.: VC6627468

Molecular Formula: C26H60Cl3N13

Molecular Weight: 661.21

* For research use only. Not for human or veterinary use.

8-Azido-1-octanamine HCl - 1392515-98-8

Specification

CAS No. 1392515-98-8
Molecular Formula C26H60Cl3N13
Molecular Weight 661.21
IUPAC Name acetonitrile;8-azidooctan-1-amine;trihydrochloride
Standard InChI InChI=1S/3C8H18N4.C2H3N.3ClH/c3*9-7-5-3-1-2-4-6-8-11-12-10;1-2-3;;;/h3*1-9H2;1H3;3*1H
Standard InChI Key ZQPUPFOQHFBLMV-UHFFFAOYSA-N
SMILES CC#N.C(CCCCN=[N+]=[N-])CCCN.C(CCCCN=[N+]=[N-])CCCN.C(CCCCN=[N+]=[N-])CCCN.Cl.Cl.Cl

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

8-Azido-1-octanamine hydrochloride is derived from the parent amine, 8-azido-1-octanamine, through protonation of the amine group with hydrochloric acid. The base compound is systematically named 8-azidooctan-1-amine under IUPAC nomenclature . Key identifiers include:

PropertyValueSource
CAS Number867338-63-4 (base compound)
Molecular FormulaC8H18N4HCl\text{C}_8\text{H}_{18}\text{N}_4 \cdot \text{HCl}Derived
Molecular Weight170.26 g/mol (base) + 36.46 g/mol (HCl)
SMILES NotationC(CCCCN=[N+]=[N-])CCCN.Cl\text{C(CCCCN=[N+]=[N-])CCCN.Cl}Adapted from

The hydrochloride form enhances the compound’s crystallinity and stability, making it preferable for storage and reactions requiring controlled pH conditions.

Spectroscopic and Computational Data

PubChem provides computed spectral data for the base compound, including:

  • InChIKey: JVWKLPMHGKKSEO-UHFFFAOYSA-N .

  • 3D Conformer Analysis: Predicts a linear alkyl chain with the azide group at the terminal carbon, favoring interactions in polar solvents .

While experimental NMR or IR data for the hydrochloride salt is unavailable, computational models suggest characteristic peaks for the azide (2100cm1\sim 2100 \, \text{cm}^{-1}) and protonated amine (25003000cm1\sim 2500-3000 \, \text{cm}^{-1}) regions .

Synthesis and Reaction Pathways

Synthesis of 8-Azido-1-octanamine

The base compound is synthesized via nucleophilic substitution, where a primary amine reacts with an azide donor. A representative method involves:

  • Substrate Preparation: 8-amino-1-octanol is converted to its mesylate or tosylate derivative to improve leaving-group ability.

  • Azidation: Treatment with sodium azide (NaN3\text{NaN}_3) in dimethyl sulfoxide (DMSO) at elevated temperatures (102C102^\circ \text{C}) yields 8-azido-1-octanol .

  • Amination: Subsequent reduction of the alcohol to the amine (e.g., via Staudinger reaction or catalytic hydrogenation) produces 8-azido-1-octanamine .

Reaction Conditions Table:

StepReagents/ConditionsYield
AzidationNaN3\text{NaN}_3, DMSO, 102C102^\circ \text{C}100%
AminationH2\text{H}_2, Pd/C, RT85-90%

Formation of the Hydrochloride Salt

The amine is dissolved in anhydrous ether or dichloromethane and treated with gaseous HCl, precipitating the hydrochloride salt. Purification via recrystallization from ethanol/ether mixtures yields the final product .

Applications in Chemical and Biological Research

Click Chemistry and Bioconjugation

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. Applications include:

  • Bioconjugate Synthesis: Covalent attachment of fluorophores or peptides to biomolecules (e.g., antibodies) .

  • Polymer Functionalization: Grafting azide-terminated polymers onto alkyne-modified surfaces for coatings or drug delivery systems .

Pharmaceutical Intermediate

The compound serves as a precursor to heterocyclic scaffolds in drug discovery. For example, triazole derivatives exhibit antimicrobial and anticancer activities in preclinical studies .

Physicochemical Properties and Stability

Solubility and Stability

  • Solubility: The hydrochloride salt is highly soluble in water, DMSO, and methanol but insoluble in nonpolar solvents .

  • Stability: Azides are thermally sensitive; storage at 20C-20^\circ \text{C} under inert atmosphere is recommended to prevent decomposition .

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (predicted): δ1.21.6(m, 10H)\delta 1.2-1.6 \, \text{(m, 10H)}, δ2.7(t, 2H)\delta 2.7 \, \text{(t, 2H)}, δ3.3(s, 3H, NH3+\delta 3.3 \, \text{(s, 3H, NH}_3^+) .

  • IR: 2100cm1(N3)\sim 2100 \, \text{cm}^{-1} \, (\text{N}_3), 1600cm1(NH3+\sim 1600 \, \text{cm}^{-1} \, (\text{NH}_3^+) .

Chromatography

Reverse-phase HPLC (C18 column, H2O/MeCN\text{H}_2\text{O}/\text{MeCN} gradient) effectively separates the compound from byproducts .

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